molecular formula C12H14ClNO B11882795 1-(4-Chlorophenyl)azepan-2-one CAS No. 62386-20-3

1-(4-Chlorophenyl)azepan-2-one

Cat. No.: B11882795
CAS No.: 62386-20-3
M. Wt: 223.70 g/mol
InChI Key: UEGMLNNXJSTTMM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)azepan-2-one is a chemical compound with the molecular formula C12H14ClNO. It belongs to the class of azepanones, which are seven-membered lactams. This compound is characterized by the presence of a chlorophenyl group attached to the azepanone ring, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)azepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 4-chlorobenzylamine with caprolactam under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the azepanone ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)azepan-2-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)pyrrolidin-2-one
  • 1-(3,5-Dichlorophenyl)pyrrolidin-2-one
  • 1-(4-Chlorophenyl)pyrrolidin-2-one
  • 1-(3-Chlorophenyl)piperidin-2-one

Uniqueness: 1-(4-Chlorophenyl)azepan-2-one is unique due to its seven-membered azepanone ring, which imparts distinct chemical and biological properties compared to other similar compounds with five- or six-membered rings.

Properties

CAS No.

62386-20-3

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-(4-chlorophenyl)azepan-2-one

InChI

InChI=1S/C12H14ClNO/c13-10-5-7-11(8-6-10)14-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2

InChI Key

UEGMLNNXJSTTMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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